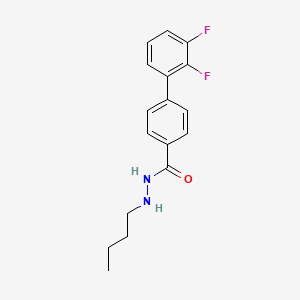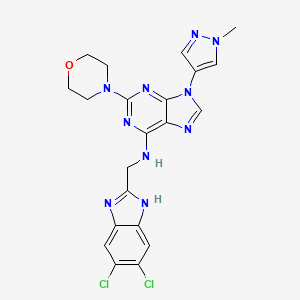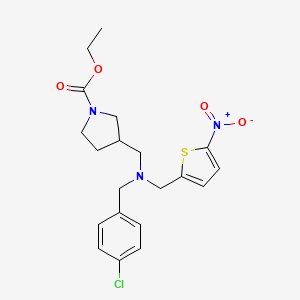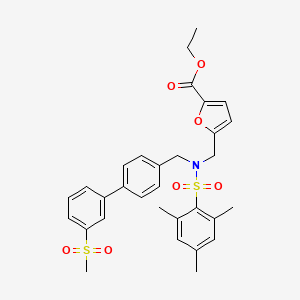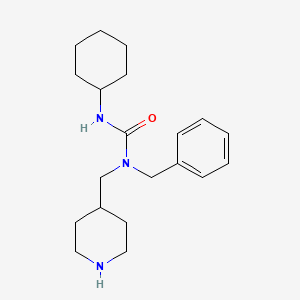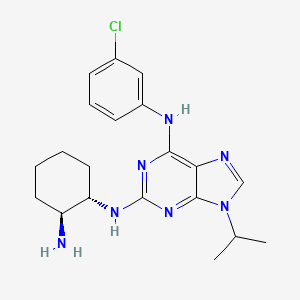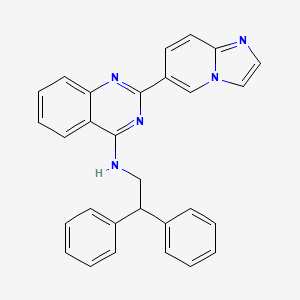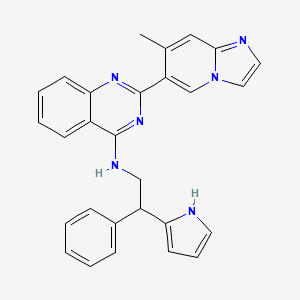
舒更葡糖钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sugammadex is a modified gamma-cyclodextrin used primarily as a reversal agent for neuromuscular blockade induced by aminosteroid neuromuscular blocking agents such as rocuronium and vecuronium . It is the first selective relaxant binding agent (SRBA) and has revolutionized the field of anesthesia by providing a rapid and effective means of reversing muscle relaxation .
科学研究应用
Sugammadex has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying cyclodextrin-based complexation reactions . In biology and medicine, Sugammadex is extensively used to reverse neuromuscular blockade during surgical procedures, thereby improving patient outcomes and reducing recovery times .
作用机制
Target of Action
Sugammadex’s primary targets are the aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs), specifically rocuronium and vecuronium . These agents are used to induce temporary paralysis, particularly useful for general anesthesia, ventilation, or tracheal intubation during surgery .
Mode of Action
Sugammadex is a modified gamma-cyclodextrin that forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs . It encapsulates the free molecules of rocuronium or vecuronium, forming a stable inactive complex . This encapsulation process creates a concentration gradient favoring the movement of rocuronium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade .
Biochemical Pathways
The biochemical pathway affected by Sugammadex involves the neuromuscular junction . By encapsulating the rocuronium or vecuronium molecules, Sugammadex promotes their dissociation from the neuromuscular junction. This action creates a concentration gradient that favors the movement of rocuronium from the neuromuscular junction into the plasma, thereby reversing the neuromuscular blockade .
Pharmacokinetics
The type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration determine the dose of Sugammadex needed and the speed of reversal .
Result of Action
The result of Sugammadex’s action is the rapid reversal of neuromuscular blockade induced by rocuronium or vecuronium . This reversal allows patients to recover neuromuscular function more quickly after surgery, potentially improving post-operative recovery times .
Action Environment
The action of Sugammadex can be influenced by several environmental factors. For instance, the presence of other exogenous compounds with similar steroidal structures, such as some hormones, hormonal contraceptives, and pheromones, may be reduced following the administration of Sugammadex . Additionally, patient factors such as age, liver or kidney function, and obesity may also influence the dosing and efficacy of Sugammadex .
生化分析
Biochemical Properties
Sugammadex is a modified γ-cyclodextrin . It forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs (rocuronium > vecuronium >> pancuronium) . This interaction with rocuronium and vecuronium is crucial for its function in reversing neuromuscular blockade .
Cellular Effects
The primary cellular effect of Sugammadex is the reversal of neuromuscular blockade induced by rocuronium or vecuronium . By forming an inactive 1:1 complex with these agents, Sugammadex reduces the amount of neuromuscular-blocking agent available to bind to nicotinic receptors in the neuromuscular junction .
Molecular Mechanism
Sugammadex acts by encapsulating the free molecules of aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs) rocuronium and vecuronium, forming a stable inactive complex . This encapsulation creates a concentration gradient which favors the movement of rocuronium from the neuromuscular junction into the plasma, quickly reversing rocuronium-induced neuromuscular blockade .
Temporal Effects in Laboratory Settings
Sugammadex rapidly reverses the effect of aminosteroid nondepolarizing NMBAs rocuronium and vecuronium . The speed of reversal is determined by the type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration .
Metabolic Pathways
Sugammadex does not bind to plasma proteins and is eliminated unchanged by the kidneys . It does not appear to be involved in any specific metabolic pathways.
Transport and Distribution
Sugammadex is administered intravenously and has a bioavailability of 100% . The distribution of the drug depends upon cardiac output, regional blood flow, capillary permeability, and tissue volume .
Subcellular Localization
As an intravenously administered drug, Sugammadex is present in the plasma and extracellular fluid. It does not appear to have a specific subcellular localization as its primary mechanism of action involves the encapsulation of free molecules of NMBAs in the plasma .
准备方法
Synthetic Routes and Reaction Conditions: Sugammadex is synthesized through a multi-step process involving the modification of gamma-cyclodextrin. The primary synthetic route involves the reaction of 6-perdeoxy-6-per-halo-gamma-cyclodextrin with 3-mercapto propionic acid in the presence of alkali metal alkoxide in an organic solvent . This process results in the formation of Sugammadex sodium, which is then purified using a combination of water and organic solvents .
Industrial Production Methods: Industrial production of Sugammadex involves large-scale synthesis using the aforementioned synthetic route. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the production .
化学反应分析
Types of Reactions: Sugammadex primarily undergoes complexation reactions due to its cyclodextrin structure. It forms tight water-soluble complexes with steroidal neuromuscular blocking agents at a 1:1 ratio .
Common Reagents and Conditions: The common reagents used in the synthesis of Sugammadex include gamma-cyclodextrin, 3-mercapto propionic acid, and alkali metal alkoxide . The reactions are typically carried out in organic solvents under controlled conditions to ensure the desired product is obtained.
Major Products: The major product formed from the synthesis of Sugammadex is Sugammadex sodium, which is used in its pharmaceutical formulation .
相似化合物的比较
Sugammadex is unique in its class as a selective relaxant binding agent. Similar compounds include neostigmine and edrophonium, which are anticholinesterase agents used to reverse neuromuscular blockade . these agents work by increasing the levels of acetylcholine at the neuromuscular junction, which can lead to various side effects . In contrast, Sugammadex directly encapsulates the neuromuscular blocking agents, providing a more rapid and effective reversal with fewer side effects .
List of Similar Compounds:- Neostigmine
- Edrophonium
- Pyridostigmine
Sugammadex stands out due to its unique mechanism of action and its ability to rapidly reverse deep levels of neuromuscular blockade .
属性
| Sugammadex is a modified gamma-cyclodextrin which forms very tight water soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs (rocuronium > vecuronium >> pancuronium). Sugammadex creates a concentration gradient which favors movement of rocurionium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade. The free rocuronium in the plasma are then bound tightly to sugammadex, assisting the diffusion of the remaining rocuronium molecules out of the neuromuscular junction and increasing bound and free rocuronium in the plasma. | |
CAS 编号 |
343306-71-8 |
分子式 |
C72H112O48S8 |
分子量 |
2002.2 g/mol |
IUPAC 名称 |
3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65?,66?,67?,68?,69?,70?,71?,72?/m0/s1 |
InChI 键 |
WHRODDIHRRDWEW-XJHAQRMRSA-N |
SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
手性 SMILES |
C(CSC[C@H]1[C@H]2[C@H]([C@@H](C(O1)O[C@H]3[C@@H](OC([C@H]([C@@H]3O)O)O[C@H]4[C@@H](OC([C@H]([C@@H]4O)O)O[C@H]5[C@@H](OC([C@H]([C@@H]5O)O)O[C@H]6[C@@H](OC([C@H]([C@@H]6O)O)O[C@H]7[C@@H](OC([C@H]([C@@H]7O)O)O[C@H]8[C@@H](OC([C@H]([C@@H]8O)O)O[C@H]9[C@@H](OC(O2)[C@H]([C@@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
规范 SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Org25969; Org-25969; Org 25969; Sugammadex; trade name: Bridion. |
产品来源 |
United States |
A: Unlike traditional reversal agents like neostigmine, which act indirectly by inhibiting acetylcholinesterase, sugammadex directly binds to steroidal neuromuscular blocking agents (NMBAs) rocuronium and vecuronium. [] This encapsulation forms a sugammadex-NMBA complex, effectively removing the NMBAs from the neuromuscular junction and allowing for the resumption of normal neuromuscular transmission. [, ]
A: Research suggests that sugammadex may lead to better neuromuscular coupling of the diaphragm compared to neostigmine. One study observed increased electromyographic activity of the diaphragm, tidal volume, and PaO2 following tracheal extubation in volunteers who received sugammadex compared to those who received neostigmine. This suggests a more effective restoration of diaphragm-driven inspiration after sugammadex administration. []
ANone: Sugammadex is a modified gamma cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. Its specific chemical modifications are proprietary information.
A: Sugammadex is primarily eliminated through the kidneys. [, ] The sugammadex-rocuronium complex is filtered by the glomerulus and excreted in urine. [, ]
A: Yes, renal impairment significantly affects the pharmacokinetics of sugammadex. Studies show a substantial decrease in clearance and a prolonged terminal half-life in patients with moderate and severe renal impairment compared to healthy individuals. [, , ]
A: Yes, administration of sugammadex causes a temporary increase in plasma concentrations of rocuronium. [] This is likely due to the redistribution of rocuronium from extravascular spaces into the plasma as it binds to sugammadex. []
A: Sugammadex demonstrates rapid and dose-dependent reversal of profound neuromuscular blockade induced by high-dose rocuronium (1.0 or 1.2 mg/kg). [] Studies have shown a median recovery time of less than 2 minutes with sugammadex compared to over 90 minutes with placebo. [, ]
A: Yes, sugammadex effectively reverses rocuronium and vecuronium induced deep neuromuscular blockade in patients under sevoflurane anesthesia. [] Doses of 4 mg/kg and above show rapid reversal in this context. []
ANone: Researchers utilize a variety of analytical techniques to study sugammadex. These include:
- Acceleromyography: This technique is used to monitor neuromuscular function by measuring muscle response to nerve stimulation. [, , , , ]
- High-performance liquid chromatography (HPLC): This technique is used to measure the concentration of sugammadex, rocuronium, and their metabolites in plasma and dialysate samples. [, , ]
A: One study suggests that while rocuronium may increase mast cell numbers and degranulation, sugammadex may mitigate this effect. [] This finding indicates a potential benefit of sugammadex in managing rocuronium-induced anaphylaxis. []
A: Sugammadex represents a significant advancement in the management of neuromuscular blockade. [] Its ability to rapidly and reliably reverse even profound neuromuscular blockade has offered clinicians greater control over muscle relaxation during surgery. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


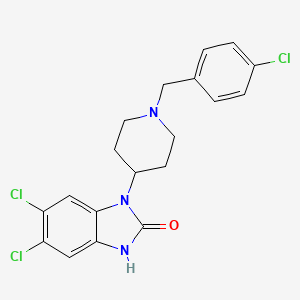

![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)
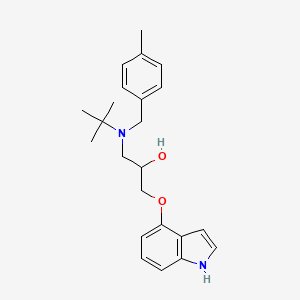
![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)
